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Compound of Interest

Compound Name: 1,2-Dibromo-2-methylbutane

Cat. No.: B078504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1,2-Dibromo-2-methylbutane, a halogenated alkane of interest in synthetic organic

chemistry. Due to the limited availability of experimental spectra in public databases, this guide

leverages high-quality predicted data to elucidate the structural features of the molecule

through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, IR,

and Mass Spectra of 1,2-Dibromo-2-methylbutane. These predictions are based on

established computational models and provide valuable insights into the molecule's

spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted 1H NMR Data (500 MHz, CDCl3)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.0 - 4.2 Doublet of Doublets 1H H on C1 (CHaHb-Br)

~3.8 - 4.0 Doublet of Doublets 1H H on C1 (CHaHb-Br)

~2.1 - 2.3 Quartet 2H H on C3 (-CH2-CH3)

~1.8 Singlet 3H H on C2-CH3

~1.1 Triplet 3H H on C4 (-CH2-CH3)

Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (ppm) Carbon Atom

~70 - 75 C2 (Quaternary C-Br)

~50 - 55 C1 (Primary C-Br)

~35 - 40 C3

~25 - 30 C2-CH3

~10 - 15 C4

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm-1) Intensity Assignment

2970 - 2850 Strong C-H (alkane) stretching

1465 Medium C-H bending (CH2)

1380 Medium C-H bending (CH3)

650 - 550 Strong C-Br stretching
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Mass Spectrometry (MS)
Predicted Key Mass Fragments (Electron Ionization)

m/z Proposed Fragment Ion Notes

228/230/232 [C5H10Br2]+•

Molecular ion peak (M, M+2,

M+4) with characteristic

isotopic pattern for two

bromine atoms.

149/151 [C5H10Br]+ Loss of a bromine radical.

71 [C5H11]+ Loss of two bromine atoms.

57 [C4H9]+ Loss of CH2Br radical.

43 [C3H7]+ Further fragmentation.

29 [C2H5]+ Ethyl cation.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,2-Dibromo-2-methylbutane in

0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

1H NMR Acquisition:

Tune and shim the probe for the sample.

Acquire the spectrum using a standard single-pulse experiment.
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Set the spectral width to cover the range of -1 to 12 ppm.

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-

noise ratio.

13C NMR Acquisition:

Switch the probe to the carbon frequency.

Acquire a proton-decoupled 13C NMR spectrum.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

Accumulate a larger number of scans (typically 1024 or more) due to the lower natural

abundance of 13C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the TMS signal (0.00 ppm). For 1H NMR, integrate the signals to determine the relative

proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation: As 1,2-Dibromo-2-methylbutane is expected to be a liquid at room

temperature, prepare a thin film of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample-loaded salt plates in the spectrometer's sample holder.
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Acquire the sample spectrum over the range of 4000 to 400 cm-1.

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or, if volatile, through a gas chromatography (GC) interface.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a

quadrupole or time-of-flight (TOF) mass analyzer.

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 10-300).

Data Acquisition and Processing: The detector records the abundance of ions at each m/z

value, and the software generates the mass spectrum.

Visualizations
The following diagrams, created using the DOT language, illustrate key relationships and

processes in the spectroscopic analysis of 1,2-Dibromo-2-methylbutane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b078504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Techniques Structural Information

NMR Spectroscopy Connectivity & Chemical Environment

IR Spectroscopy Functional Groups

Mass Spectrometry Molecular Weight & Formula

1,2-Dibromo-2-methylbutane

Click to download full resolution via product page

Spectroscopic analysis workflow for structural elucidation.
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Predicted mass spectral fragmentation of 1,2-Dibromo-2-methylbutane.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Dibromo-2-methylbutane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078504#spectroscopic-data-of-1-2-dibromo-2-
methylbutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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